5alpha-Campestane
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H50 |
|---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21-,22-,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
WAAWMJYYKITCGF-IOIYRQMXSA-N |
SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Biosynthesis and Biogenesis of 5alpha Campestane
Elucidation of Precursor Pathways to 5alpha-Campestane
The journey to this compound begins with the fundamental building blocks of isoprenoids, which are synthesized through two distinct pathways in plants.
Role of Mevalonate (B85504) and Non-Mevalonate Pathways in Sterol Precursor Formation
The biosynthesis of sterol precursors is initiated through two primary pathways: the mevalonate (MVA) pathway and the non-mevalonate pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway. genome.jptandfonline.compnas.org The MVA pathway, located in the cytosol, is primarily responsible for the synthesis of sterols, sesquiterpenes, and ubiquinones. genome.jpresearchgate.net In contrast, the MEP pathway operates in the plastids and synthesizes hemi-, mono-, di-, and tetraterpenes, including carotenoids and the phytol (B49457) tail of chlorophyll. genome.jppnas.orgresearchgate.net Both pathways produce the five-carbon intermediates, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal building blocks for all terpenoids. genome.jptandfonline.compnas.org While the MVA pathway has been traditionally associated with sterol synthesis, there is evidence of cross-talk between the two pathways, with IPP being transported from the plastids to the cytosol to contribute to sterol biosynthesis. pnas.org
Intermediate Sterol Precursors and Their Conversions (e.g., Campesterol (B1663852), Cycloartenol (B190886), Lanosterol)
The formation of this compound involves several key intermediate sterols. In photosynthetic organisms, the cyclization of 2,3-oxidosqualene (B107256) is primarily catalyzed by cycloartenol synthase (CAS) to produce cycloartenol . oup.comwikipedia.orgnih.gov Cycloartenol is considered the first dedicated precursor in phytosterol biosynthesis. wikipedia.orgnih.govmdpi.com In contrast, animals and fungi utilize lanosterol (B1674476) synthase (LAS) to convert 2,3-oxidosqualene into lanosterol , which serves as the precursor for cholesterol and ergosterol (B1671047), respectively. oup.comcaymanchem.comnih.gov Interestingly, some plants have been found to possess LAS genes and can produce phytosterols (B1254722) via a lanosterol pathway, indicating the existence of dual biosynthetic routes in these organisms. pnas.org
From cycloartenol, the pathway to campesterol , a major phytosterol and a direct precursor to this compound, involves a series of modifications. nih.govnih.govchemicalbook.com These modifications include the opening of the cyclopropane (B1198618) ring and demethylations at the C4 and C14 positions. oup.com The conversion of campesterol to 5alpha-campestanone, the immediate precursor of 5alpha-campestanol (a hydride of this compound), is a key hydrogenation step. ebi.ac.ukiaajournals.orgmdpi.comresearchgate.net
Enzymology of this compound and Related Sterol Formation
The biosynthesis of this compound is orchestrated by a suite of specific enzymes that catalyze each step of the pathway with high precision.
Identification and Characterization of Key Biosynthetic Enzymes
Several key enzyme families are integral to the formation of this compound and its precursors.
Sterol Methyltransferases (SMTs) : These enzymes are responsible for the alkylation of the sterol side chain at the C-24 position, a defining feature of phytosterols. nih.gov SMT1 catalyzes the first methylation step, converting cycloartenol to 24-methylene cycloartenol. nih.govnih.gov SMT2 is involved in the second methylation step, leading to the formation of 24-ethyl sterols. oup.comnih.gov The activity of SMTs is a critical branch point, directing the metabolic flux towards different phytosterols. nih.gov
Steroid 5-alpha-reductase (DET2) : This enzyme catalyzes the reduction of the double bond at the C5 position of the steroid nucleus. nih.govoup.com In the context of this compound biosynthesis, the plant ortholog of mammalian 5alpha-reductase, known as DET2, reduces campestenone to 5alpha-campestanone. nih.govoup.com This is a crucial step in the brassinosteroid biosynthetic pathway. oup.com Studies have shown that human 5alpha-reductase isozymes can also catalyze this reaction. nih.gov
Sterol C4-demethylation complex enzymes : The removal of two methyl groups at the C4 position is a critical step in converting cycloartenol into functional sterols. nih.govmdpi.com This process is carried out by a multi-enzyme complex that includes sterol 4α-methyl oxidase (SMO) , a 4α-carboxysterol-C3-dehydrogenase/C4-decarboxylase (CSD) , and a sterone ketoreductase (SKR) . mdpi.comnih.gov In some plants, this complex is tethered to the endoplasmic reticulum by a protein called ERG28. nih.gov
Cytochrome P450 enzymes (CYPs) : This large family of enzymes is involved in various oxidative reactions in sterol biosynthesis. pnas.orgfrontiersin.orgoup.comebi.ac.ukCYP51 , also known as sterol 14α-demethylase, is essential for removing the 14α-methyl group from sterol precursors like lanosterol and obtusifoliol. pnas.orgfrontiersin.org Other CYPs, such as those in the CYP710 family, are involved in later steps of sterol modification, like C-22 desaturation. plos.org
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Family | Specific Enzyme(s) | Function | Key Precursor/Substrate | Product |
|---|---|---|---|---|
| Oxidosqualene Cyclases | Cycloartenol Synthase (CAS) | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene | Cycloartenol |
| Lanosterol Synthase (LAS) | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene | Lanosterol | |
| Sterol Methyltransferases | SMT1 | First C-24 methylation | Cycloartenol | 24-Methylene cycloartenol |
| SMT2 | Second C-24 methylation | 24-Methylene sterols | 24-Ethyl sterols (e.g., Sitosterol) | |
| Steroid 5-alpha-reductases | DET2 (5α-reductase) | Reduction of C4-C5 double bond | Campestenone | 5alpha-Campestanone |
| Sterol C4-demethylation complex | SMO, CSD, SKR | Removal of C4-methyl groups | 4,4-dimethyl and 4α-methyl sterols | 4-desmethyl sterols |
| Cytochrome P450s | CYP51 (14α-demethylase) | Removal of C14α-methyl group | Lanosterol, Obtusifoliol | Δ14-desaturated intermediates |
| CYP710 | C-22 desaturation | β-Sitosterol, 24-epi-campesterol | Stigmasterol, Brassicasterol |
Gene Expression and Regulation of Sterol Biosynthetic Enzymes
The expression of genes encoding sterol biosynthetic enzymes is tightly regulated to control the levels of different sterols in the cell. researchgate.netnih.gov This regulation can occur at both the transcriptional and post-transcriptional levels. mdpi.com For instance, the expression of some brassinosteroid biosynthetic genes is feedback-suppressed by the end product. nih.gov Additionally, transcription factors can be regulated by hormonal signals to modulate the expression of sterol biosynthesis genes in response to environmental stresses. researchgate.net The activity of key enzymes like HMG-CoA reductase, a rate-limiting enzyme in the MVA pathway, is also subject to post-translational regulation. mdpi.com
Organismal Diversity in this compound and Related Sterol Biogenesis
While the core biosynthetic pathway for sterols is conserved across eukaryotes, there is significant diversity in the specific sterols produced and the enzymes involved. oup.comoup.com Plants primarily synthesize phytosterols like campesterol, sitosterol (B1666911), and stigmasterol, with cycloartenol as the main precursor. oup.commdpi.com In contrast, animals produce cholesterol and fungi produce ergosterol, both derived from lanosterol. oup.comnih.gov However, the discovery of lanosterol synthase in some plants suggests that the distinction is not absolute. pnas.org Furthermore, some marine invertebrates have been shown to synthesize phytosterols de novo, challenging the long-held assumption that this ability is restricted to the plant kingdom. biorxiv.org The presence of different isoforms of enzymes like 5alpha-reductase in various plant tissues further highlights the complexity and diversity of sterol metabolism. nih.govoup.com
Plant Biosynthetic Routes
In photosynthetic organisms like plants, the biosynthesis of sterols, including the precursors to this compound, begins with the cyclization of 2,3-oxidosqualene. acs.org Unlike animals and fungi, which use lanosterol as the primary cyclization product, plants primarily utilize cycloartenol. acs.orgnih.gov From cycloartenol, a series of modifications, including demethylations at the C4 and C14 positions and alkylation at the C24 position, lead to the formation of various phytosterols. nih.govfrontiersin.org
The direct precursor to the campestane (B1232172) skeleton is campesterol. researchgate.netkegg.jp The conversion of campesterol to campestanol (B1668247), and subsequently to the fully saturated this compound backbone, involves key reduction and isomerization steps. A critical reaction is the 5α-reduction of campest-4-en-3-one (B1243875) to produce 5alpha-campestan-3-one (B1255848). ebi.ac.ukresearchgate.net This hydrogenation is a pivotal step in the biosynthesis of campestanol from campesterol. ebi.ac.uk This reaction is catalyzed by the enzyme steroid 5α-reductase, encoded by the DET2 gene in several plant species, including Arabidopsis thaliana and pea (Pisum sativum). ebi.ac.ukresearchgate.net A deficiency in this enzyme leads to a significant reduction in campestanol levels. ebi.ac.uk
Table 1: Key Enzymes and Intermediates in Plant Biosynthesis of the this compound Skeleton
| Precursor/Intermediate | Enzyme | Product | Gene (Example) |
| Cycloartenol | Sterol C-24 Methyltransferase (SMT1) | 24-Methylene cycloartanol | SMT1 |
| Campesterol | Isomerase/Oxidase | Campest-4-en-3-one | - |
| Campest-4-en-3-one | Steroid 5α-reductase | 5alpha-Campestan-3-one | DET2 |
| 5alpha-Campestan-3-one | 3-keto-steroid reductase | Campestanol | - |
Algal Biosynthetic Routes
The biosynthetic pathways in algae show significant diversity. Many green algae, similar to higher plants, utilize the cycloartenol-based pathway for sterol synthesis. nih.gov Bioinformatic analyses of genomes from four different green algae have identified genes for cycloartenol synthase (CAS1), confirming the use of the plant-like pathway rather than the fungal lanosterol pathway. nih.gov
While many algae like Chlamydomonas reinhardtii and Chlorella species produce ergosterol as their major sterol, others synthesize phytosterols. nih.gov For instance, the alga Coccomyxa subellipsoidea does not produce ergosterol but instead contains phytosterols, suggesting a pathway that could lead to campestane precursors. nih.gov The presence of wax-related genes has also been identified in the genomes of algae such as Klebsormidium flaccidum and Chlamydomonas reinhardtii, indicating their capacity to synthesize complex lipids. frontiersin.org The specific steps leading from algal phytosterols to this compound would likely mirror those in plants, involving key reductases to saturate the steroid nucleus.
Fungal Biosynthetic Routes
Fungi diverge from plants and algae in their primary sterol biosynthesis pathway. They utilize lanosterol as the initial cyclization product of 2,3-oxidosqualene, catalyzed by lanosterol synthase. acs.orgnih.govwikipedia.org The subsequent pathway leads predominantly to the formation of ergosterol, the characteristic fungal sterol. nih.gov
The biosynthesis of ergosterol from lanosterol involves a series of enzymatic reactions including demethylations, desaturations, and reductions, catalyzed by a suite of enzymes often designated as "Erg" proteins. nih.gov For example, lanosterol C-14 demethylase (Erg11) and sterol C-24 methyltransferase (Erg6) are key enzymes in this pathway. nih.gov While the campestane skeleton is not a typical end-product of fungal metabolism, the enzymatic machinery of fungi, which performs various modifications on the steroid core, demonstrates a theoretical capability for its synthesis if the appropriate substrate and enzymes were present. sdu.edu.cnnih.govrsc.org
Table 2: Comparison of Key Starting Sterols in Different Organisms
| Organism Group | Primary Cyclic Sterol Precursor | Major Sterol End-Product(s) |
| Plants | Cycloartenol | Sitosterol, Campesterol, Stigmasterol |
| Algae | Cycloartenol | Ergosterol, Phytosterols |
| Fungi | Lanosterol | Ergosterol |
| Animals | Lanosterol | Cholesterol |
Other Microbial Pathways
Microbes, particularly bacteria, possess diverse metabolic capabilities, including the ability to synthesize and modify complex organic molecules. mdpi.comnih.gov Cyanobacteria, for example, have been found to possess pathways for alkane biosynthesis, converting intermediates from fatty acid metabolism into hydrocarbons. nih.gov While distinct from steroid synthesis, this highlights the genetic potential within microbes for producing saturated hydrocarbons.
The biotransformation of steroids by microbial cultures is a well-established field. Bacteria and fungi can be utilized as whole-cell systems to perform specific and efficient chemical modifications on steroid skeletons, such as hydroxylations and reductions, which are difficult to achieve through conventional chemistry. nih.gov For example, various microbial systems have been engineered for the production of sesquiterpenoids. mdpi.com It is plausible that microbial pathways could be engineered to produce this compound. This would likely involve introducing genes from the plant campesterol biosynthesis pathway into a robust microbial host like Escherichia coli or Saccharomyces cerevisiae and leveraging the host's metabolic machinery to produce the final compound. mdpi.com
Stereochemical Considerations in this compound Synthesis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of steroid biosynthesis, as the biological function of these molecules is highly dependent on their specific shape. wikipedia.org The synthesis of this compound involves several steps where the stereochemistry is precisely controlled by enzymes. nih.gov
The defining stereochemical features of this compound are the fusion of the A and B rings (5α configuration) and the orientation of the methyl group at the C-24 position (24α configuration). acs.orgnih.gov
The 5α Configuration : The "5-alpha" designation refers to the stereochemistry at carbon-5, where the hydrogen atom is on the opposite side of the steroid ring system from the methyl group at C-10. This results in a flat, planar structure for the A/B ring fusion. This specific configuration is installed by the enzyme steroid 5α-reductase. ebi.ac.ukresearchgate.net This enzyme catalyzes the addition of two hydrogen atoms across the C4-C5 double bond of a Δ⁴-3-keto steroid intermediate, such as campest-4-en-3-one. The enzyme's active site architecture ensures that the hydride is delivered to the alpha-face of the molecule, establishing the crucial 5α stereocenter. researchgate.net
The 24α-Methyl Group : Campestane is a 24-methyl cholestane. The stereochemistry of this methyl group is determined during the biosynthesis of its precursor, campesterol. The enzyme sterol C-24 methyltransferase (SMT1) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the C-24 position of the sterol side chain. frontiersin.org The enzyme's specificity dictates that the methyl group is added to the alpha-face, resulting in the 24α-methyl configuration characteristic of campesterol and, consequently, this compound. nih.gov
The high stereo- and regiospecificity of these biosynthetic enzymes ensures that only the correct isomer of this compound is produced, a feat that is challenging to replicate with synthetic chemistry. nih.gov
Metabolic Pathways and Transformations of 5alpha Campestane
Catabolic Pathways and Degradation Mechanisms of 5alpha-Campestane
The breakdown of this compound and related phytosterols (B1254722) is a critical process, particularly in microbial ecosystems, where these compounds can be utilized as carbon sources. This degradation is achieved through a series of enzymatic reactions.
Microorganisms have evolved sophisticated catabolic pathways to degrade complex organic molecules, including sterols like this compound. While specific studies focusing solely on this compound are limited, the degradation of related phytosterols by bacteria such as Mycobacterium and Rhodococcus provides a model for its breakdown. mdpi.com The process generally involves the initial oxidation of the side chain and subsequent cleavage of the steroid rings.
The degradation of steroids by bacteria often leads to the formation of key intermediates. For instance, the degradation of various steroid hormones in Comamonas testosteroni results in the production of 3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione (HIP), which is a common intermediate in the degradation pathway of multiple steroids. frontiersin.org It is plausible that the degradation of this compound would proceed through similar intermediates following the opening of its ring structure.
The initial steps in the aerobic degradation of related hydrocarbons often involve the introduction of oxygen into the molecule, catalyzed by monooxygenases or dioxygenases. mdpi.com For alkanes, this can occur at a terminal or sub-terminal position. mdpi.com In the case of sterols, the degradation is initiated by the modification of the side chain and the A and B rings.
Organisms known for degrading complex organic compounds include various bacteria and fungi. nih.govwikipedia.org For example, several bacterial genera, including Mitsuaria, Chitinophaga, Acidovorax, Roseateles, Streptomyces, Cupriavidus, Roseomonas, Delftia, Pseudoxanthomonas, Pseudomonas, Ensifer, and Bacillus, have been identified as degraders of different types of polyhydroxyalkanoates, demonstrating the diverse catabolic capabilities within microbial communities. nih.gov
Table 1: Examples of Microorganisms Involved in the Degradation of Complex Organic Compounds
This table is interactive. You can filter and sort the data.
| Microorganism Genus | Compound(s) Degraded | Reference |
|---|---|---|
| Mycobacterium | Phytosterols | mdpi.com |
| Rhodococcus | Phytosterols, Aliphatic and Aromatic Hydrocarbons | mdpi.com |
| Comamonas | Steroid Hormones, Fluoxetine | frontiersin.org |
| Flavobacterium | Organophosphorus Compounds | nih.gov |
| Aspergillus | Starches, Hemicelluloses, Celluloses, Pectins, Fats, Oils, Chitin, Keratin | wikipedia.org |
| Mitsuaria | Poly(3-hydroxybutyric acid) | nih.gov |
| Pseudomonas | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), Nitropentanol Isomers | nih.govbioline.org.br |
The catabolism of this compound is driven by a series of enzymatic reactions, primarily oxidative in nature. These biotransformations are key to breaking down the stable steroid nucleus. Enzymes such as cytochrome P450 monooxygenases play a crucial role in introducing hydroxyl groups into the steroid structure, which is often a preliminary step for ring cleavage. ebi.ac.uk
The initial steps of steroid degradation in bacteria typically involve the action of a 3β-hydroxysteroid dehydrogenase, which oxidizes the hydroxyl group at C-3, and an isomerase that shifts the double bond. Subsequent reactions are catalyzed by monooxygenases that hydroxylate the steroid core, making it susceptible to further degradation.
In the context of anabolic pathways, oxidative enzymes are also critical. For example, the biosynthesis of brassinosteroids from campesterol (B1663852) involves several cytochrome P450-catalyzed oxidative reactions. ebi.ac.uk These enzymes introduce hydroxyl groups at various positions on the steroid skeleton, demonstrating the versatile role of oxidative enzymes in both the synthesis and potential degradation of steroidal compounds.
Biotransformation can also be harnessed for industrial applications, where whole microbial cells or purified enzymes are used to perform specific chemical reactions that are otherwise challenging to achieve synthetically. bioline.org.brmdpi.com This approach is particularly valuable in the pharmaceutical industry for producing chiral intermediates. bioline.org.br
Microbial Degradation of this compound-related Compounds
Anabolic Pathways: Conversion to Other Steroids and Sterols
This compound is a pivotal precursor in the biosynthesis of a variety of other steroidal compounds, most notably the brassinosteroids in plants. These anabolic pathways involve a series of enzymatic modifications that transform the basic campestane (B1232172) skeleton into more complex and biologically active molecules.
In biological systems, steroids can undergo derivatization and conjugation reactions, which modify their properties and biological activity. A common form of derivatization is glycosylation, where a sugar moiety is attached to the steroid molecule. For example, teasterone, a brassinosteroid, can be converted to teasterone-3-O-β-D-glucopyranoside in lily cell suspension cultures. researchgate.net This conjugation can affect the solubility, transport, and storage of the steroid.
While specific conjugation mechanisms for this compound are not extensively detailed, the general principles of steroid metabolism suggest that it could be a substrate for enzymes like UDP-glucuronosyltransferases or sulfotransferases in animal systems, or glycosyltransferases in plants. openaccessjournals.com These reactions would attach polar molecules to the this compound structure, altering its physicochemical properties.
The most well-characterized anabolic pathway involving this compound precursors is the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate various aspects of growth and development. ebi.ac.uk Campesterol is the primary precursor for the biosynthesis of C28-brassinosteroids. nih.gov
The pathway from campesterol to brassinolide, one of the most active brassinosteroids, involves a series of hydroxylation, oxidation, and reduction reactions. A key initial step is the conversion of campesterol to campestanol (B1668247). This involves the reduction of the C5-C6 double bond of campesterol, which is preceded by the conversion of campesterol to campest-4-en-3-one (B1243875). nih.govnih.gov The enzyme steroid 5α-reductase, encoded by the DET2 gene in Arabidopsis, catalyzes the reduction of campest-4-en-3-one to 5α-campestan-3-one. nih.govnih.gov This 5α-reduced intermediate is then further converted to campestanol.
From campestanol, the pathway proceeds through a series of oxidative modifications to the side chain and the B-ring. These reactions are catalyzed by a suite of cytochrome P450 monooxygenases. For example, CYP90C1 and CYP90D1 in Arabidopsis are involved in the C-23 hydroxylation of various 22-hydroxylated brassinosteroid precursors. ebi.ac.uk There are two parallel pathways for brassinosteroid biosynthesis: the early C-6 oxidation pathway and the late C-6 oxidation pathway. researchgate.net
Table 2: Key Steps in the Biosynthesis of Brassinosteroids from Campesterol
This table is interactive. You can filter and sort the data.
| Precursor | Product | Enzyme Class/Gene | Reaction Type | Reference |
|---|---|---|---|---|
| Campesterol | Campest-4-en-3-one | 3β-hydroxysteroid dehydrogenase/isomerase | Oxidation/Isomerization | nih.gov |
| Campest-4-en-3-one | 5α-Campestan-3-one | Steroid 5α-reductase (DET2) | Reduction | nih.govnih.gov |
| 5α-Campestan-3-one | Campestanol | 3-keto steroid reductase | Reduction | nih.gov |
| (22S,24R)-22-hydroxy-5α-ergostan-3-one | 3-dehydro-6-deoxoteasterone | CYP90C1/CYP90D1 | C-23 Hydroxylation | ebi.ac.uk |
| 3-epi-6-deoxocathasterone | 6-deoxotyphasterol | CYP90C1/CYP90D1 | C-23 Hydroxylation | ebi.ac.uk |
Derivatization and Conjugation Mechanisms
Metabolic Flux and Regulation in Biological Systems
Metabolic pathways are tightly regulated to maintain cellular homeostasis and respond to developmental and environmental cues. wikipedia.org The flux of metabolites through pathways, such as those involving this compound, is controlled at several levels, including gene expression, enzyme activity, and substrate availability. limes-institut-bonn.de
In anabolic pathways, the synthesis of complex molecules requires energy, often in the form of ATP and reducing equivalents like NADPH. byjus.comlibretexts.org The regulation of these pathways ensures that they are active when the building blocks and energy are available. Conversely, catabolic pathways that break down molecules to release energy are active when the cell has an energy deficit. byjus.comdoubtnut.com To prevent futile cycles, anabolic and catabolic pathways are often spatially separated within the cell or employ different regulatory enzymes for key steps. wikipedia.orglimes-institut-bonn.de
The regulation of steroid metabolism can also occur through feedback mechanisms, where the end-product of a pathway inhibits an early enzymatic step. Furthermore, the expression of genes encoding metabolic enzymes can be regulated by transcription factors that respond to internal signals, such as hormone levels, or external signals, such as light or stress.
In the context of brassinosteroid biosynthesis, the expression of the biosynthetic genes is known to be regulated by developmental and environmental signals. The levels of the final products, such as brassinolide, are kept within a narrow range, indicating a tightly controlled metabolic flux.
Biological and Ecological Roles of 5alpha Campestane
Structural and Membrane Integration Functions of Related Sterols
Sterols are indispensable components of cellular membranes in eukaryotes, playing a crucial role in maintaining their structural integrity and fluidity. metwarebio.comcreative-proteomics.com Plant membranes, in particular, contain a complex mixture of sterols, with β-sitosterol, stigmasterol, and campesterol (B1663852) being the most prominent. nih.gov These phytosterols (B1254722), including the saturated stanol form, 5alpha-campestane (also known as campestanol), intercalate within the phospholipid bilayer. metwarebio.comcreative-proteomics.com This integration helps to regulate the packing of lipids, thereby influencing membrane permeability and stability. creative-proteomics.comnih.gov
The presence of these sterols acts as a fluidity buffer; at high temperatures, they decrease membrane fluidity, while at low temperatures, they prevent the membrane from becoming too rigid. metwarebio.comcreative-proteomics.com This modulation is vital for the proper functioning of membrane-bound proteins and for processes such as signal transduction and the transport of molecules and ions across the cell membrane. nih.govcreative-proteomics.com Different sterols can have varying effects on membrane properties. For instance, campesterol has been shown to have a strong ordering effect on membranes, similar to cholesterol in animal cells, which results in higher packing and slower dynamics. nih.gov This ability to maintain membrane cohesion is particularly important for plants to withstand environmental stresses like temperature fluctuations. nih.gov
Role as a Precursor for Biologically Active Compounds (e.g., Brassinosteroids)
One of the most significant roles of campesterol, the precursor to this compound, is its function as a starting molecule for the biosynthesis of brassinosteroids. creative-proteomics.comontosight.ai Brassinosteroids are a class of polyhydroxylated steroidal plant hormones that are essential for a wide range of developmental processes, including cell elongation and division, vascular differentiation, seed germination, and responses to stress. ontosight.aitandfonline.comnih.gov
The biosynthesis of brassinosteroids from campesterol involves a series of complex enzymatic reactions. ontosight.ai A key initial step is the conversion of campesterol to campestanol (B1668247) (this compound). researchgate.netnih.gov This conversion is catalyzed by the enzyme steroid 5α-reductase. ebi.ac.uk From campestanol, the biosynthetic pathway can proceed through two main routes: the early C-6 oxidation pathway and the late C-6 oxidation pathway, both of which lead to the production of brassinolide, the most active brassinosteroid. tandfonline.comresearchgate.net The identification of brassinosteroid-deficient mutants in plants like Arabidopsis and pea has been instrumental in elucidating these pathways. tandfonline.comebi.ac.uk These mutants often exhibit a dwarf phenotype that can be rescued by the application of brassinosteroids, highlighting the critical role of this biosynthetic pathway in normal plant growth. tandfonline.com
Table 1: Key Intermediates in Brassinosteroid Biosynthesis from Campesterol
| Precursor/Intermediate | Key Conversion Step | Resulting Compound |
| Campesterol | 5α-reduction | Campestanol (this compound) |
| Campestanol | C-6 Oxidation (Early Pathway) | 6-oxocampestanol |
| Campestanol | C-22, C-23 Hydroxylation (Late Pathway) | 6-deoxocastasterone |
| 6-deoxocastasterone | C-6 Oxidation | Castasterone |
| Castasterone | Baeyer-Villiger Oxidation | Brassinolide |
This table provides a simplified overview of the major steps in the two primary pathways.
This compound in Inter-organismal Interactions and Signaling
The chemical landscape of an ecosystem is rich with signaling molecules that mediate interactions between different organisms. Sterols, including this compound and its relatives, are key players in these chemical dialogues.
Allelochemical or Defense Mechanisms
Allelopathy refers to the phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. frontiersin.org These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects. frontiersin.org While specific research on this compound as an allelochemical is limited, the broader class of sterols and related compounds are known to be involved in plant defense. nih.govzju.edu.cn
Plants produce a diverse array of secondary metabolites, including sterols, that can act as a defense against herbivores and pathogens. nih.gov For instance, some sterols can be toxic to insect herbivores, which are unable to synthesize sterols themselves and must obtain them from their diet. nih.govfrontiersin.org Altering the sterol composition of a plant can have significant negative impacts on the growth and survival of insects that feed on it. researchgate.net This suggests that the specific sterol profile of a plant, which would include the saturated stanol this compound, can contribute to its defensive arsenal.
Symbiotic Relationships
The requirement of insects to obtain sterols from their diet makes these compounds central to the relationship between plants and insect herbivores. annualreviews.org Insects utilize dietary sterols for various critical functions, including the synthesis of ecdysteroids (molting hormones) and as structural components of their cell membranes. frontiersin.organnualreviews.org Therefore, the availability and type of sterols, such as campesterol and its derivative this compound, in a host plant are crucial for the insect's development and fitness. annualreviews.org
While this relationship is often antagonistic, it can also be viewed through the lens of symbiosis, where the insect is entirely dependent on the plant for these essential nutrients. The specific sterol composition of a plant can influence its suitability as a host for different insect species. researchgate.net Furthermore, some insects have evolved mechanisms to metabolize various plant sterols into the cholesterol they require. frontiersin.org The presence and concentration of specific stanols like this compound in plant tissues can thus play a role in shaping the community of insect herbivores that associate with a particular plant species.
Ecological Significance as a Biogeochemical Marker
The chemical stability of stanols like this compound allows them to persist in the environment over long periods, making them valuable biogeochemical markers. These markers can provide insights into past and present biological processes and the organisms that contribute to them.
Tracers for Specific Organisms or Processes
Fecal stanols, which are formed by the bacterial biohydrogenation of sterols in the gut of animals, are widely used as tracers for fecal contamination in aquatic environments. diva-portal.orgmdpi.com Different animals excrete distinct profiles of fecal stanols, which can help in sourcing the origin of contamination. ifremer.fr
In this context, campestanol (this compound) and other plant-derived stanols like sitostanol (B1680991) are significant. ifremer.fr Humans and herbivores consume plants and therefore excrete stanols derived from plant sterols. cambridge.org For example, the ratio of coprostanol (derived from cholesterol) to other stanols, including campestanol and sitostanol, can be used to differentiate between human and herbivorous animal fecal pollution. mdpi.com The presence of campestanol in environmental samples like sediments or water can indicate contamination from sources with a herbivorous diet. ifremer.frcambridge.org This application is crucial for environmental monitoring and managing water quality. nih.gov
Advanced Analytical Methodologies for 5alpha Campestane Research
High-Resolution Chromatographic Separations
High-resolution chromatography is fundamental to isolating 5alpha-campestane from intricate mixtures, a critical prerequisite for accurate analysis. The choice between gas and liquid chromatography is often dictated by the sample matrix and the specific research question.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. labioscientific.comthermofisher.comwikipedia.org The process involves separating compounds in a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. thermofisher.com The separated components then enter the mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a chemical fingerprint. etamu.edu
In the context of complex matrices such as environmental or biological samples, GC-MS offers high specificity, allowing for the accurate identification of compounds based on their mass spectra. researchgate.net However, analyzing complex samples can present challenges. Matrix effects, where other compounds in the sample interfere with the analysis, can impact accuracy. labioscientific.com Furthermore, GC-MS is primarily suited for volatile and semi-volatile compounds; non-volatile compounds may necessitate a chemical modification process known as derivatization to increase their volatility. researchgate.netalwsci.com For instance, sterols are often silylated before GC-MS analysis to improve their thermal stability and chromatographic behavior. nih.gov Despite these challenges, GC-MS remains a "gold standard" for the forensic identification of substances due to its ability to perform specific tests that positively identify a particular compound. wikipedia.org
| Parameter | Description | Relevance to this compound Analysis |
| Stationary Phase | The non-moving phase within the GC column. Common phases for sterol analysis include polysiloxanes. | The choice of stationary phase is crucial for achieving optimal separation of this compound from other structurally similar sterols. |
| Carrier Gas | An inert gas (e.g., helium, nitrogen) that carries the sample through the column. thermofisher.com | The flow rate and type of carrier gas can influence the efficiency of the separation and the retention time of this compound. |
| Ionization Mode | The method used to ionize the sample molecules in the mass spectrometer (e.g., Electron Ionization - EI). | EI is a common ionization technique that produces a characteristic fragmentation pattern for this compound, aiding in its identification. |
| Mass Analyzer | The component of the mass spectrometer that separates ions based on their mass-to-charge ratio (e.g., quadrupole, ion trap). thermofisher.com | The type of mass analyzer affects the resolution and sensitivity of the detection of this compound. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Quantitative and Qualitative Analysis
Liquid chromatography-mass spectrometry (LC-MS) is an analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This method is particularly well-suited for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable, making it a valuable tool for sterol analysis. wikipedia.orgthermofisher.com In LC-MS, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separated components are then introduced into the mass spectrometer for detection. wikipedia.org
LC-MS offers high sensitivity and selectivity, enabling both the quantification and qualitative identification of compounds like this compound in complex biological and environmental samples. wikipedia.orgnih.govresearchgate.net The technique can be adapted for various applications, from targeted quantitative analysis, where specific compounds are measured, to untargeted metabolomics, which aims to screen for as many metabolites as possible. animbiosci.organimbiosci.org For quantitative analysis, stable isotope-labeled internal standards are often used to ensure accuracy and reproducibility. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which greatly aids in the confident identification of unknown compounds. uu.nlnih.govnih.gov
| Parameter | Description | Relevance to this compound Analysis |
| Mobile Phase | The liquid that carries the sample through the LC column. Typically a mixture of solvents like methanol, water, or acetonitrile. nih.govresearchgate.net | The composition and gradient of the mobile phase are optimized to achieve the best separation of this compound from other lipids. |
| Stationary Phase | The solid packing material in the LC column. Reversed-phase C18 columns are commonly used for sterol analysis. nih.govresearchgate.net | The choice of stationary phase influences the retention and separation of this compound based on its polarity. |
| Ionization Source | The interface that transfers the separated compounds from the LC to the MS and ionizes them (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI). thermofisher.com | ESI is a soft ionization technique well-suited for sterols, often producing protonated molecules that can be readily analyzed by the mass spectrometer. |
| Detection Mode | The method of data acquisition in the mass spectrometer (e.g., full scan, selected ion monitoring - SIM, selected reaction monitoring - SRM). nih.govresearchgate.netthermofisher.com | SIM and SRM modes offer high sensitivity and specificity for the targeted quantification of this compound. |
Advanced Spectroscopic Characterization Techniques
Following chromatographic separation, advanced spectroscopic techniques are employed to elucidate the detailed structure and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. numberanalytics.comsolubilityofthings.com It provides detailed information about the connectivity of atoms and their spatial arrangement (stereochemistry). numberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. 1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule. solubilityofthings.com 2D NMR techniques, like COSY and HMBC, reveal correlations between different nuclei, helping to piece together the complete structural puzzle. libretexts.org For complex molecules, NMR is crucial for unambiguous structure elucidation. numberanalytics.com
High-Resolution Mass Spectrometry and Fragmentation Techniques for Metabolomic Profiling and Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is a key parameter for determining the elemental composition of a molecule and for identifying unknown compounds. nih.govthermofisher.com In the context of metabolomics, where the goal is to identify and quantify a large number of small molecules in a biological sample, LC-HRMS is a powerful platform. animbiosci.organimbiosci.orgnih.gov The high resolving power of instruments like the Orbitrap allows for the separation of ions with very similar mass-to-charge ratios, enhancing the specificity of detection in complex mixtures. uu.nlthermofisher.com
Tandem mass spectrometry (MS/MS) is a fragmentation technique used to gain further structural information. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and confirmation. usask.ca
| Technique | Information Provided | Application in this compound Research |
| ¹H NMR | Provides information on the number, chemical environment, and connectivity of hydrogen atoms. solubilityofthings.com | Helps to identify the different types of protons in the this compound molecule and their relative positions. |
| ¹³C NMR | Shows the number of unique carbon atoms and their chemical environments. sydney.edu.au | Confirms the carbon skeleton of this compound. |
| 2D NMR (e.g., COSY, HMBC) | Reveals correlations between protons (COSY) and between protons and carbons (HMBC), establishing the connectivity of the molecule. libretexts.org | Essential for piecing together the complete structure and confirming the stereochemistry of this compound. |
| HRMS | Delivers highly accurate mass-to-charge ratio measurements. nih.govthermofisher.com | Allows for the determination of the elemental formula of this compound and aids in its identification in complex mixtures. |
| MS/MS | Provides a characteristic fragmentation pattern of a selected ion. usask.ca | Used to confirm the identity of this compound by comparing its fragmentation pattern to that of a known standard or to theoretical predictions. |
Chiroptical Techniques (e.g., Circular Dichroism) for Absolute Configuration Determination
Chiroptical techniques are essential for determining the absolute configuration of chiral molecules, which refers to the three-dimensional arrangement of atoms. mtoz-biolabs.com Circular Dichroism (CD) is a powerful chiroptical method that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.comresearchgate.netspectroscopyasia.com While enantiomers (non-superimposable mirror images) have identical physical properties like boiling point and NMR spectra, they exhibit opposite CD spectra. spark904.nl
Vibrational Circular Dichroism (VCD) is a related technique that measures circular dichroism in the infrared region of the spectrum, corresponding to vibrational transitions. spectroscopyasia.commdpi.comgaussian.com The combination of experimental CD or VCD spectra with quantum chemical calculations allows for the unambiguous determination of the absolute configuration of a chiral molecule in solution. spark904.nlgaussian.comrsc.org This is particularly valuable when obtaining a single crystal for X-ray crystallography, another method for determining absolute configuration, is not feasible. spark904.nlmdpi.com
Isotopic Labeling and Tracing Techniques for Pathway Elucidation
Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules and understanding the intricate steps of biosynthetic pathways. sigmaaldrich.comsilantes.com By introducing atoms with a different number of neutrons (stable isotopes) into precursor molecules, researchers can follow their incorporation into larger molecules like this compound, thereby mapping the biochemical reactions involved. snscourseware.org This approach provides direct evidence for precursor-product relationships and the sequence of enzymatic transformations. nih.gov
Stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H) are instrumental in biosynthetic studies of sterols. labinsights.nl These non-radioactive isotopes can be incorporated into precursor molecules and their journey through metabolic pathways can be tracked using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govsilantes.com
In the context of this compound biosynthesis, labeled precursors like ¹³C-glucose or ²H-leucine can be introduced into an organism (e.g., a plant or microorganism). nih.govnih.gov As the organism metabolizes these precursors, the isotopes become integrated into the structure of newly synthesized compounds, including this compound. By analyzing the distribution of these isotopes in the final molecule, scientists can deduce the specific biosynthetic route taken. For example, the pattern of ¹³C-labeling can help distinguish between different pathways for the formation of the sterol side chain.
The primary analytical methods for detecting stable isotopes in these studies are Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope-Ratio Mass Spectrometry (IRMS). nih.govucdavis.edu GC-MS can separate complex mixtures and provide information on the mass-to-charge ratio of molecules, revealing the incorporation of heavier isotopes. IRMS is highly sensitive in measuring the ratio of stable isotopes, providing precise data on isotopic enrichment. nih.gov
Table 1: Key Stable Isotopes and Their Application in Biosynthetic Studies
| Isotope | Precursor Example | Analytical Technique(s) | Information Gained |
| ¹³C | ¹³C-Glucose | GC-MS, IRMS, NMR | Elucidation of carbon skeleton formation pathways. nih.gov |
| ²H | ²H-Leucine | GC-MS, IRMS | Tracing specific hydrogen atoms, understanding reduction/oxidation steps. nih.gov |
| ¹⁵N | ¹⁵N-Ammonium salts | IRMS | Primarily for nitrogen-containing compounds, but can be used in broader metabolic studies. nih.gov |
| ¹⁸O | ¹⁸O-Water | IRMS | Investigating the source of oxygen atoms in hydroxyl groups. labinsights.nl |
Interactive Data Table: Research Findings in Stable Isotope Analysis
Sample Preparation and Derivatization Strategies for Complex Biological and Environmental Matrices
The accurate analysis of this compound from complex samples such as tissues, sediments, or water requires meticulous sample preparation to isolate the target analyte from interfering compounds. scioninstruments.comnih.gov Biological and environmental matrices are inherently complex, containing a vast array of lipids, proteins, and other molecules that can interfere with analysis. nih.govxjtu.edu.cn
The initial step in sample preparation is typically extraction. Common techniques include:
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. ijpsjournal.com
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte of interest, which is then eluted with a suitable solvent. nih.govamericanpharmaceuticalreview.com This is a robust method for cleaning up complex samples. nih.gov
Soxhlet Extraction: A classic method for extracting lipids from solid samples using a continuous flow of a heated solvent.
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of extraction. mdpi.com
Once extracted, the sample often requires further cleanup and concentration. gcms.cz For environmental samples, techniques like onsite extraction using sorptive phases can be employed to isolate analytes directly at the sampling location. chromatographyonline.com
Due to the low volatility and polar nature of the hydroxyl group in sterols like this compound, derivatization is often necessary before analysis by Gas Chromatography (GC). jfda-online.com Derivatization converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and detection sensitivity. researchgate.net A common derivatization method for sterols is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. mdpi.com
Table 2: Common Sample Preparation and Derivatization Techniques for Sterol Analysis
| Technique | Principle | Application for this compound |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. ijpsjournal.com | Initial extraction from liquid samples like water or plasma. |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. americanpharmaceuticalreview.com | Cleanup and concentration from complex extracts. nih.gov |
| Soxhlet Extraction | Continuous solid-liquid extraction with a solvent. | Extraction from solid matrices like soil, sediment, or plant tissue. |
| Silylation | Replacement of active hydrogens with a silyl (B83357) group. | Increases volatility and thermal stability for GC analysis. researchgate.net |
Interactive Data Table: Comparison of Derivatization Reagents
Geochemical and Paleoclimatic Significance of 5alpha Campestane
Occurrence in Sedimentary Rocks and Hydrocarbons as Biomarkers
5alpha-Campestane is a saturated sterane, a type of biomarker, found in sedimentary rocks and hydrocarbons. slb.comacs.org Biomarkers, also known as molecular fossils, are complex organic molecules derived from formerly living organisms. nasa.govalexstrekeisen.it Their preservation in the geological record provides a powerful tool for understanding Earth's history. alexstrekeisen.it Sedimentary rocks, formed by the accumulation and cementation of sediments, are the primary repositories of these molecular fossils. usgs.gov
The presence of this compound and other biomarkers in sedimentary rocks and crude oils is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). This method allows for the separation and identification of individual compounds within a complex mixture, providing a detailed fingerprint of the organic matter preserved in the rock or oil. nasa.govucdavis.edu The distribution and abundance of these biomarkers offer valuable insights into the origin and history of the associated organic matter. ucdavis.edu
This compound as a Molecular Fossil
Molecular fossils, like this compound, are crucial for deciphering the history of life, especially in ancient rocks where traditional body fossils are scarce or absent. nasa.govmdpi.com These chemical traces of life can persist for hundreds of millions of years, providing a window into past ecosystems. mdpi.com
Source Organism Attribution in Ancient Sediments
The carbon skeleton of biomarkers can often be traced back to specific precursor molecules in living organisms. In the case of steranes, they are derived from sterols, which are essential components of eukaryotic cell membranes. mdpi.com The specific structure of this compound, a C28 sterane, points to its origin from campesterol (B1663852), a common phytosterol found in higher plants and some algae.
The relative abundance of different steranes (e.g., C27, C28, C29) is a key diagnostic tool. While C27 steranes (cholestanes) are typically associated with marine algae and animals, and C29 steranes (stigmastanes) with terrestrial higher plants, C28 steranes like this compound are often indicative of contributions from lacustrine (lake) algae and certain terrestrial plants. nasa.govmdpi.com This allows geochemists to infer the types of organisms that constituted the primary producers in ancient depositional environments. For instance, a high abundance of C28 steranes in a sedimentary rock could suggest a significant input from freshwater algae, pointing towards a lacustrine or estuarine setting.
Paleoenvironmental and Paleoclimatic Reconstruction Applications
The information gleaned from the source organisms of this compound contributes to a broader reconstruction of the paleoenvironment and paleoclimate. The type of vegetation and algal life in a particular location is intrinsically linked to the environmental conditions, such as water salinity, temperature, and nutrient availability. mdpi.comquestjournals.org
By identifying the source of this compound, scientists can make inferences about the past environment. For example, a prevalence of biomarkers from terrestrial plants can indicate a proximity to land and a significant influx of terrestrial organic matter into the depositional basin. Conversely, a dominance of algal-derived biomarkers would suggest a more open water setting. researchgate.net
Furthermore, changes in the distribution of biomarkers like this compound through a sedimentary sequence can reflect shifts in the paleoenvironment and paleoclimate over geological time. mdpi.comuodiyala.edu.iq These molecular signals, when integrated with other geochemical and sedimentological data, provide a more complete picture of Earth's past. questjournals.orgresearchgate.net
Diagenetic and Catagenetic Transformations of this compound in Geological Records
The journey from a biological sterol to the geologically stable this compound involves a series of transformations known as diagenesis and catagenesis. slb.comalexstrekeisen.it Diagenesis encompasses the physical, chemical, and biological changes that occur in sediments at relatively low temperatures and pressures after deposition. slb.comresearchgate.net During early diagenesis, microbial activity plays a significant role in the initial breakdown of organic matter. slb.com
As sediments are buried deeper, they experience increasing temperature and pressure, leading to catagenesis. During this stage, the original sterol molecule (campesterol) undergoes a series of chemical reactions, including reduction and isomerization, that convert it into the more stable saturated sterane, this compound. alexstrekeisen.it These transformations are a natural consequence of the geological maturation process. slb.com Understanding these diagenetic and catagenetic pathways is crucial for accurately interpreting the biomarker record. alexstrekeisen.it
Applications in Petroleum Geochemistry and Hydrocarbon Source Rock Characterization
In the field of petroleum geochemistry, this compound and other biomarkers are indispensable tools for characterizing hydrocarbon source rocks and understanding the origin of petroleum. ucdavis.eduajol.info
The analysis of biomarkers in a potential source rock can help determine the type of organic matter it contains (kerogen type), which in turn dictates whether the rock is more likely to generate oil or gas upon maturation. ajol.infocup.edu.cn For instance, a source rock rich in algal-derived organic matter (Type I or II kerogen), which might be indicated by the presence of this compound, is generally considered to be oil-prone. cup.edu.cnresearchgate.net In contrast, a source rock dominated by terrestrial plant material (Type III kerogen) is typically gas-prone.
Furthermore, the distribution of biomarkers can be used to correlate crude oils with their source rocks. researchgate.net By comparing the biomarker fingerprint of an oil with that of potential source rocks in a basin, geochemists can establish a genetic link, which is vital for understanding petroleum systems and guiding exploration efforts. ucdavis.edu
Below is a table summarizing the key applications of this compound in geochemistry:
| Application Area | Specific Use of this compound | Inferred Information |
| Paleoenvironmental Reconstruction | Indicator of specific biological input. | Presence of higher plants and/or lacustrine algae. |
| Paleoclimatic Studies | Part of a suite of biomarkers reflecting vegetation type. | Changes in terrestrial vs. aquatic input over time. |
| Petroleum Exploration | Component of biomarker fingerprinting. | Oil-source rock correlation and source rock characterization. |
| Source Rock Evaluation | Diagnostic of organic matter type. | Contribution to identifying oil-prone vs. gas-prone source rocks. |
Synthetic Chemistry Approaches to 5alpha Campestane and Analogues
Semisynthetic Modifications and Derivatization of Campestane-related Sterols
Semisynthesis, which uses abundant natural products as starting materials, is the most practical and widely used approach for obtaining 5alpha-campestane and its derivatives. researchgate.net Common starting materials include phytosterols (B1254722) such as stigmasterol, campesterol (B1663852), and β-sitosterol, which are isolated from plant sources. frontiersin.orgresearchgate.net
The primary challenge in semisynthesis is the precise and stereoselective modification of the side chain and the steroidal A/B rings.
From Stigmasterol : Stigmasterol features a double bond at C-22 in its side chain, making it an ideal precursor for modification. A convenient synthesis of campesterol acetate (B1210297) involves the temporary protection of the Δ⁵ double bond in the B-ring as an epoxide, followed by hydrogenation of the Δ²² side-chain double bond and subsequent deoxygenation to restore the Δ⁵ bond. researchgate.net
From Ergosterol (B1671047) : Ergosterol, a fungal sterol, can be converted into key intermediates for campestane-type brassinosteroids. One strategy achieved the synthesis of (22E,24R)-5alpha-ergosta-2,22-dien-6-one, a precursor to 24-epibrassinolide, from ergosterol in five steps. nih.gov
From Campesterol : Campesterol itself is a direct precursor to many bioactive derivatives. It can be converted to campestanol (B1668247), and subsequently to brassinolide, through a series of hydroxylations, oxidations, and epimerizations. byjus.comtandfonline.com This pathway is central to the biosynthesis of brassinosteroids and is mimicked in chemoenzymatic approaches. byjus.comontosight.ai
Chemical modifications have also been applied to create novel analogues with unique biological activities. For example, starting from the marine sterol conicasterol, which has a campestane-type side chain, modifications to the A-ring, such as reduction of the exo-methylene group, have been performed to explore structure-activity relationships. mdpi.com
| Starting Material | Key Transformation(s) | Product(s) / Intermediate(s) | Reference |
|---|---|---|---|
| Stigmasterol | Hydrogenation of Δ22 double bond | Campesterol acetate | researchgate.net |
| Ergosterol | Side chain modification; A/B ring transformation | (22E,24R)-5alpha-ergosta-2,22-dien-6-one | nih.gov |
| Campesterol | Oxidation, hydroxylation, epimerization | Campestanol, Teasterone, Castasterone | byjus.comtandfonline.com |
| Conicasterol (analogue) | Reduction or ozonolysis of C-4 exo-methylene | 4-α-Me derivative, 4-keto derivative | mdpi.com |
Chemoenzymatic Synthesis of this compound Derivatives
Chemoenzymatic synthesis merges the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly powerful for steroid chemistry, where achieving specific stereochemistry and regioselectivity can be difficult with classical methods. mdpi.com The synthesis of this compound derivatives often leverages enzymes involved in the natural brassinosteroid biosynthetic pathway. tandfonline.com
The biosynthesis of brassinosteroids from campesterol has been extensively studied, revealing a network of enzymatic reactions that can be harnessed for synthesis. frontiersin.orgfrontiersin.org Cultured plant cells, such as those of Catharanthus roseus, have been used as "bioreactors" to carry out these transformations on exogenously supplied precursors. tandfonline.com
Key enzymatic steps in the conversion of campesterol to brassinosteroids include:
5α-Reduction : The enzyme DET2, a steroid 5α-reductase, catalyzes the conversion of (24R)-ergostan-4-en-3β-one to (24R)-5α-ergostan-3-one, establishing the crucial 5-alpha configuration of the A/B ring junction. frontiersin.org
Hydroxylation : Cytochrome P450 monooxygenases, such as DWF4, are responsible for introducing hydroxyl groups at specific positions on the steroid skeleton and side chain (e.g., C-22α). frontiersin.orgfrontiersin.org
Oxidation : Oxidoreductases catalyze the oxidation of hydroxyl groups to ketones, for example, at the C-6 position. ontosight.ai
These enzymatic reactions can be performed in one-pot systems, where a precursor is subjected to a cascade of enzymatic conversions to yield a complex product. chemistryviews.org While the direct chemoenzymatic synthesis of this compound itself is not widely detailed, the synthesis of its highly functionalized derivatives (brassinosteroids) relies heavily on these principles. d-nb.info
| Enzymatic Reaction | Enzyme Class / Example | Transformation | Reference |
|---|---|---|---|
| 5α-Reduction | Steroid 5α-reductase (DET2) | Converts Δ⁴-3-one to 5α-3-one structure | frontiersin.org |
| Hydroxylation | Cytochrome P450 (DWF4) | Introduces -OH group at C-22 | frontiersin.orgfrontiersin.org |
| Oxidation | Oxidoreductase | Converts C-6 hydroxyl to C-6 ketone | tandfonline.comontosight.ai |
| Aldol Reaction | N-acetylneuraminate lyase (NAL) (by analogy) | Forms C-C bonds (used for other complex molecules) | d-nb.info |
Stereoselective Synthesis Methodologies for Isomeric Forms
Controlling the three-dimensional arrangement of atoms is critical in the synthesis of steroid isomers, as even minor changes in stereochemistry can lead to significant differences in biological activity. Several powerful stereoselective methods are employed to construct the specific isomeric forms of this compound and its analogues.
The main stereochemical challenges are the correct configuration of the ring junctions and the multiple chiral centers in the side chain, especially at C-22, C-23, and C-24.
Claisen Rearrangement : This pericyclic reaction is a key method for constructing the steroidal side chain with the required C-24 methyl stereochemistry. researchgate.netresearchgate.net By starting with an appropriate allylic alcohol on the steroid core, the rearrangement allows for the stereocontrolled formation of a new carbon-carbon bond, establishing the chiral center at C-24. This has been used to synthesize deuterium-labeled precursors for biosynthetic studies. researchgate.net
Sharpless Asymmetric Dihydroxylation : To install the vicinal diol functionality (at C-22 and C-23) found in many brassinosteroids, the Sharpless dihydroxylation is the method of choice. It allows for the highly enantioselective conversion of a double bond (Δ²²) into a diol with a predictable absolute configuration, depending on the chiral ligand used (AD-mix-α or AD-mix-β). researchgate.net
Julia-Kocienski Olefination : This reaction is used to form a double bond by coupling a sulfone (representing the side chain) with an aldehyde or ketone (the steroidal core). researchgate.net It offers good control over the geometry (E/Z) of the resulting double bond, which can then be stereoselectively hydrogenated to set the final stereocenters. researchgate.net
Catalytic Asymmetric Synthesis : Enantioselective synthesis of the C23-C28 side-chain fragment has been achieved using organocatalysis. researchgate.net This fragment can then be attached to the steroid nucleus, ensuring the correct stereochemistry is built in from the start.
These methods provide chemists with a robust toolkit to synthesize specific diastereomers and enantiomers of campestane-related steroids, enabling detailed studies of their structure-function relationships. mdpi.comfrontiersin.org
| Methodology | Purpose | Key Stereocenter(s) Controlled | Reference |
|---|---|---|---|
| Claisen Rearrangement | Side chain construction | C-24 | researchgate.netresearchgate.net |
| Sharpless Asymmetric Dihydroxylation | Introduction of diol functionality | C-22, C-23 | researchgate.net |
| Julia-Kocienski Olefination | Side chain attachment (alkene formation) | C-22 (alkene geometry) | researchgate.net |
| Organocatalysis | Enantioselective synthesis of side-chain fragment | C-24, C-25 | researchgate.net |
Evolutionary Aspects of 5alpha Campestane Metabolism
Phylogeny of 5alpha-Campestane Biosynthetic Enzymes and Pathways
The biosynthesis of this compound from its precursor, campesterol (B1663852), primarily involves the action of steroid 5α-reductases. Phylogenetic analyses reveal that these enzymes, particularly the DET2/SRD5A family, have a long and intricate evolutionary history.
Steroid 5α-Reductases (DET2/SRD5A): The enzyme responsible for the reduction of the C5-C6 double bond in the B-ring of the steroid nucleus to form the 5α-stanol structure is a steroid 5α-reductase. In plants, this enzyme is known as DE-ETIOLATED2 (DET2). nih.gov Strikingly, plant DET2 shares significant sequence identity and functional homology with mammalian steroid 5α-reductases (SRD5A1 and SRD5A2), suggesting they evolved from a common ancestor. pnas.org Phylogenetic studies indicate that a eukaryotic ancestor likely possessed an ancestral SRD5A-like gene that, through duplication events, gave rise to the different subfamilies seen today. nih.govresearchgate.net One of these ancient duplications is thought to have occurred early in eukaryotic evolution, leading to the divergence of the SRD5A1/2 and SRD5A3 lineages. researchgate.net The plant DET2 enzymes are orthologs of the mammalian SRD5A family. nih.govpnas.org
Further phylogenetic analysis, including representative species from all major eukaryotic groups, points to a protist origin for the SRD5A family. nih.govresearchgate.net However, the distribution is not uniform, with some protist lineages appearing to have lost these genes during their evolution. nih.gov In plants, a new subclass of this family, termed DET2-like (DET2L), has been identified. nih.govnih.gov While DET2 has a clear role in brassinosteroid biosynthesis by converting campesterol to campestanol (B1668247), the function of DET2L is not yet fully understood, though it is hypothesized to be involved in the reduction of other substrates like polyprenol. nih.govnih.gov
In some plant families, such as the Solanaceae (which includes tomato and potato), the gene encoding steroid 5α-reductase has undergone duplication. nih.gov This has led to the evolution of distinct isoforms, with one (SlS5αR1) maintaining a primary role in phytosterol and brassinosteroid biosynthesis, while the other (SlS5αR2) has specialized for the synthesis of other secondary metabolites like α-tomatine. nih.gov This neofunctionalization highlights a key mechanism for the diversification of sterol-derived compounds in plants.
Side-Chain Reductases (DWF1): The saturation of the side chain of campesterol is another critical step. The enzyme DWARF1 (DWF1), a sterol C-24 reductase, is responsible for the reduction of the C24(28) double bond of 24-methylenecholesterol (B1664013) to yield campesterol. biorxiv.orgbiorxiv.org DWF1 homologs are highly conserved and found throughout the plant and fungal kingdoms, suggesting an early eukaryotic origin. biorxiv.org In some plant lineages, like the Solanaceae, DWF1 has also undergone gene duplication events, leading to paralogs with new functions. For instance, the SSR2 paralog in tomato and potato is involved in cholesterol biosynthesis, while another paralog, 24ISO, has evolved a unique isomerase activity for the production of withanolides. capes.gov.brnih.govpnas.org
Co-evolution of Organisms and Sterol Metabolism
The diversity of sterols, including campesterol and its derivatives like this compound, across different organisms is a testament to the co-evolution of these molecules with cellular functions and environmental pressures. Sterols are fundamental components of eukaryotic cell membranes, influencing their fluidity, permeability, and the formation of lipid rafts. biorxiv.org
In plants, phytosterols (B1254722) such as campesterol are not only structural components but also precursors to brassinosteroids, a class of steroid hormones essential for growth and development. pnas.orgplos.orgresearchgate.netannualreviews.org The evolution of the brassinosteroid biosynthetic pathway, which involves the conversion of campesterol to campestanol (a 5α-stanol), showcases a tight co-evolution between the organism's developmental programs and its sterol metabolic network. researchgate.netannualreviews.orggenome.jp The presence of a functional brassinosteroid signaling pathway, which is regulated by these sterol-derived hormones, is conserved across land plants, from lycophytes to angiosperms, indicating its ancient and critical role. plos.org
In contrast, some organisms have lost the ability to synthesize sterols de novo and must acquire them from their environment. This is the case for insects, nematodes, and certain oomycetes, which are sterol auxotrophs. genome.jp Their co-evolution with host organisms, from which they obtain necessary sterols, has led to the loss of their own sterol biosynthetic genes. genome.jp This dependency creates a fascinating interplay where the sterol profile of the host can influence the life cycle and success of the dependent organism. genome.jp
The evolution of steroid 5α-reductases also provides a compelling case of co-evolution. In vertebrates, these enzymes are crucial for the production of potent androgens like dihydrotestosterone (B1667394) from testosterone. nih.govresearchgate.net The fact that homologous enzymes in plants (DET2) are involved in producing essential steroid hormones (brassinosteroids) from campesterol points to a deep evolutionary conservation of a steroid-based signaling system that has been adapted and modified in different lineages to regulate diverse physiological processes. nih.govpnas.orgresearchgate.net
Horizontal Gene Transfer Events in Sterol Biosynthesis (if applicable)
While the core of the sterol biosynthetic pathway appears to have evolved vertically within eukaryotes from a complex LECA, horizontal gene transfer (HGT) has played a role in the distribution of these pathways, particularly between eukaryotes and bacteria.
The presence of sterol biosynthesis genes in a few bacterial species is widely considered to be the result of HGT from a eukaryotic source. plos.org Phylogenetic analyses of enzymes like oxidosqualene cyclase (OSC), which catalyzes the cyclization of 2,3-oxidosqualene (B107256) to either lanosterol (B1674476) or cycloartenol (B190886), show that the bacterial versions often cluster within the eukaryotic clades, supporting the HGT hypothesis. plos.org
For the specific enzymes involved in this compound metabolism, direct evidence of HGT is less clear. The steroid 5α-reductase (DET2/SRD5A) family appears to have a deep eukaryotic ancestry, with its origins traced back to protists and subsequent vertical inheritance and diversification within the major eukaryotic kingdoms. nih.govresearchgate.net Similarly, the enzymes of the later stages of campesterol synthesis, like DWF1, are conserved across plants and fungi, suggesting vertical descent from a common ancestor rather than HGT. biorxiv.org
However, the broader context of sterol metabolism does present intriguing possibilities. For instance, the acquisition of sterol synthesis capabilities by some bacteria via HGT from eukaryotes could have set the stage for further evolutionary innovations in those bacterial lineages, although they did not evolve the specific pathways leading to complex phytosterols like campesterol.
Emerging Research Areas and Future Perspectives in 5alpha Campestane Studies
Systems Biology and Multi-Omics Approaches (Genomics, Proteomics, Metabolomics) in Sterol Research
Systems biology integrates multi-omics data to provide a holistic understanding of complex biological processes, such as sterol metabolism. researchgate.net This approach moves beyond the study of single genes or proteins to analyze the entire network of interactions within a cell or organism. plos.org
Genomics and Transcriptomics : Genome-wide screens and transcriptomic analyses have been instrumental in identifying the genes involved in sterol biosynthesis. oup.com For example, in Arabidopsis, the sterol methyltransferase 1 (SMT1) gene is known to catalyze the first step leading to the synthesis of sitosterol (B1666911) and campesterol (B1663852). nih.gov By analyzing the entire transcriptome, researchers can observe how the expression of genes related to sterol pathways changes in response to various stimuli or genetic modifications. plos.org This allows for the identification of key regulatory genes and transcription factors that control the flow of metabolites through the pathway. plos.orgoup.com
Proteomics : Proteomic studies focus on the large-scale analysis of proteins, including the enzymes that catalyze reactions in the sterol biosynthesis pathway. mdpi.com A key application is the analysis of specific cellular compartments, such as detergent-resistant membranes (DRMs), which are enriched in sterols. nih.gov Proteomic analysis of these microdomains helps to identify proteins whose localization and function are dependent on sterol composition. nih.gov This approach has revealed that proteins involved in signaling and transport are significantly affected by changes in sterol profiles. nih.gov
Metabolomics : Metabolomics provides a snapshot of the small molecules, including various sterol intermediates and final products, within a biological system. mdpi.com In sterol research, metabolomic analysis can quantify the levels of campesterol, sitosterol, cholesterol, and their various precursors and derivatives. nih.govfrontiersin.org When combined with genomic and proteomic data, metabolomics helps to elucidate the complete sterol biosynthesis pathway and identify potential bottlenecks or regulatory checkpoints. frontiersin.org For instance, a multi-omics study on cancer cells identified dysregulation in sterol lipids, pointing to the potential involvement of enzymes like ACAT2. mdpi.com This integrated approach is powerful for understanding how diet or disease can alter sterol metabolism at a systemic level. plos.org
By integrating these "omics" layers, researchers can build comprehensive models of sterol metabolism, revealing how genetic information is translated into functional metabolic outcomes and providing new targets for metabolic engineering or therapeutic intervention. researchgate.netf1000research.com
Computational Modeling and Simulation of 5alpha-Campestane Pathways and Enzyme Mechanisms
Computational modeling and simulation have become indispensable tools for investigating complex biochemical systems, including sterol biosynthesis pathways and their enzymes. nih.govnih.govswri.org These approaches allow researchers to test hypotheses in silico that would be difficult or time-consuming to explore experimentally.
Nonenzymic laboratory simulations of sterol biosynthesis have provided fundamental insights into the chemical principles governing the cyclization of squalene (B77637) oxide into the core sterol structure. acs.org Modern computational methods build on this by using molecular dynamics (MD) simulations to study the behavior of sterols within lipid bilayers. These simulations have shown that the specific methyl groups on the sterol structure, once thought to be mere evolutionary remnants, are in fact crucial for maintaining the proper orientation and ordering effect of the molecule within a membrane. nih.gov
Furthermore, kinetic modeling is used to understand the dynamics of sterol transport between different cellular compartments. frontiersin.org By creating models that incorporate experimentally measured transport rates, scientists can simulate complex processes like the movement of sterols between the plasma membrane and endosomes. frontiersin.orgresearchgate.net These models can predict how the deficiency of a particular protein, such as NPC2, leads to the trapping of sterols in specific organelles, providing a mechanistic link between molecular function and cellular phenotype. frontiersin.org Such computational approaches are critical for designing new experiments and for understanding the intricate regulation of sterol homeostasis. nih.govrsc.org
Biotechnological Applications and Metabolic Engineering for Sterol Production (e.g., in microorganisms)
The production of high-value phytosterols (B1254722) like campesterol through metabolic engineering in microorganisms is a major area of emerging research. acib.atacs.orgresearchgate.net This biotechnological approach presents a sustainable and scalable alternative to extraction from plant sources, which can have low and variable yields. acib.atnih.gov The oleaginous yeast Yarrowia lipolytica and the common baker's yeast Saccharomyces cerevisiae are two of the most promising platforms for this purpose. acs.orgfrontiersin.org
The core strategy involves genetically modifying the yeast to redirect its metabolic flux away from its native sterol (ergosterol) and towards the desired phytosterol. Key engineering steps include:
Disruption of Competing Pathways : The gene ERG5, which encodes the C-22 desaturase that converts campesterol precursors into other compounds, is often knocked out. nih.gov
Introduction of Heterologous Enzymes : Genes from other species are introduced to create the desired pathway. A crucial enzyme is 7-dehydrocholesterol (B119134) reductase (DHCR7), which can convert precursors to campesterol. frontiersin.org Researchers have screened DHCR7 from various sources to find the most efficient version. researchgate.net
Optimization of Precursor Supply and Cellular Environment : Engineering efforts also focus on increasing the supply of metabolic precursors and optimizing cellular conditions. For example, promoting the formation of lipid droplets, where the lipid-soluble campesterol can accumulate, has been shown to significantly boost production. acs.orgnih.gov
These combined strategies have led to substantial increases in campesterol production. Recent studies have reported titers reaching over 400 mg/L in shake flasks and up to 1.44 g/L in controlled bioreactors, representing the highest yields reported to date. acs.orgnih.gov These engineered yeast strains not only serve as production platforms but also as valuable tools for studying the function of plant membrane-bound enzymes, which can be more active in the modified sterol environment of the engineered yeast. nih.gov
| Microorganism | Key Engineering Strategies | Campesterol Titer | Reference |
| Saccharomyces cerevisiae | Knockout of sterol 22-desaturase; Expression of sterol Δ7-reductase; Modular expression of synthesis enzymes. | 88.3 mg/L | nih.gov |
| Saccharomyces cerevisiae | Above strategies + promotion of lipid droplet formation. | 169.20 mg/L | nih.gov |
| Saccharomyces cerevisiae | Above strategies + enhanced expression of sterol Δ7-reductase and cation screening. | 438.28 mg/L (shake flask) | nih.gov |
| Saccharomyces cerevisiae | Full optimization in bioreactor. | 1.44 g/L (5 L bioreactor) | acs.orgnih.gov |
| Yarrowia lipolytica | Disruption of ergosterol (B1671047) formation; Expression of heterologous DHCR7. | 453 mg/L | frontiersin.org |
| Yarrowia lipolytica | Screening of DHCR7 from Danio rerio; Overexpression of POX2. | 942 mg/L | frontiersin.orgresearchgate.net |
| Saccharomyces cerevisiae | Partial restoration of sterol acyltransferase activity; Engineering of FPP supply. | 18.4 mg/L | nih.gov |
Interdisciplinary Research Integrating Environmental, Biological, and Chemical Sciences
The study of this compound and other sterols is increasingly benefiting from interdisciplinary research that bridges environmental, biological, and chemical sciences. Phytosterols are not just essential components of plant cell membranes; they also play roles in plant defense and adaptation to environmental stress, such as temperature changes. acs.orgmdpi.comresearchgate.net Understanding how environmental factors like climate and soil characteristics influence the phytosterol profiles of plants is a key area of research with implications for agriculture and forest conservation. researchgate.net
In the biological realm, the interaction of dietary phytosterols with the gut microbiome is a growing field of interest. nih.gov Research is exploring how these compounds can influence microbial populations and, in turn, host metabolism. From a chemical perspective, the unique structures of the more than 200 known phytosterols continue to be of interest for organic synthesis and for understanding their structure-function relationships. mdpi.com The integration of these fields is essential for a comprehensive understanding of the lifecycle of sterols—from their synthesis in plants under varying environmental conditions to their role in the organisms that consume them.
Methodological Innovations in this compound Analysis and Detection
Accurate and efficient analysis of sterols is fundamental to advancing research in this field. creative-proteomics.com Traditional methods for sterol analysis, such as those based on gas chromatography (GC), are often time-consuming and require significant manpower and sample preparation. eurofins.com
Recent innovations have focused on overcoming these limitations:
Advanced Chromatographic Techniques : The development of methods like online liquid chromatography-gas chromatography-flame ionization detection (LC-GC-FID) automates much of the analysis, leading to faster results and improved reproducibility. eurofins.com High-performance liquid chromatography coupled with mass spectrometry (LC-MS) has also become a technique of choice, offering high sensitivity and the ability to analyze a wide range of sterols in a single run without the need for chemical derivatization. nih.govmdpi.com
Improved Detection Sensitivity : For analyses where sensitivity is a challenge due to the low UV absorbance of sterols, new chemical derivatization methods are being developed. nih.gov For example, using an agent like dansyl chloride can significantly increase the UV absorption and fluorescence of phytosterols, making them easier to detect with HPLC-DAD. nih.gov This modification can also improve ionization for electrospray ionization mass spectrometry (ESI-MS), further enhancing analytical capabilities. nih.gov
Comprehensive Extraction : Researchers are also refining extraction protocols to quantitatively analyze a broad spectrum of sterols and related compounds from complex biological samples like human plasma from a single, small sample volume. nih.gov
These methodological advancements are crucial for a wide range of applications, from quality control of food products to clinical research and metabolomics studies. eurofins.commdpi.com
Q & A
Q. What interdisciplinary frameworks are critical for translating this compound research into clinical applications?
- Methodological Answer :
- Translational Workflows : Integrate pharmacogenomic data to predict patient-specific responses.
- Regulatory Pre-Submission Meetings : Engage with agencies (e.g., FDA) early to align preclinical data with clinical trial requirements.
- Patient-Derived Models : Use organoids or xenografts to bridge in vitro and human studies. Reference FINER criteria to evaluate feasibility and novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
